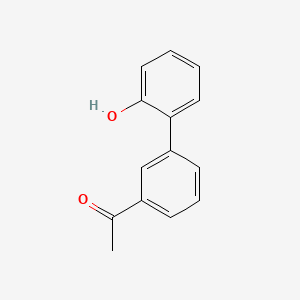

2-(3-Acetylphenyl)phenol, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Acetylphenyl)phenol, more commonly known as acetophenone, is an organic compound and a colorless liquid with a sweet, pleasant odor. It is used in the synthesis of pharmaceuticals, fragrances, and perfumes. It is also used as a solvent and in the manufacture of plastics and resins. Acetophenone has a wide range of applications in both the industrial and scientific fields, and it is a key component in the synthesis of many compounds.

Wirkmechanismus

Acetophenone is an organic compound that acts as a substrate for the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The enzyme catalyzes the hydrolysis of the acetylcholine molecule, which results in the release of the neurotransmitter.

Biochemical and Physiological Effects

Acetophenone has several biochemical and physiological effects. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive performance.

Acetophenone is also a potent antioxidant. It can scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

The use of acetophenone in laboratory experiments offers several advantages. It is an inexpensive compound that is readily available and easy to synthesize. It is also a versatile compound that can be used in a variety of experiments.

However, acetophenone also has some limitations. It is a volatile compound and can easily evaporate, making it difficult to accurately measure and control its concentration. Additionally, it is a highly flammable compound and should be handled with caution.

Zukünftige Richtungen

The use of acetophenone in scientific research is continuing to expand. As more is learned about its biochemical and physiological effects, it is likely that acetophenone will be used in the development of new drugs and therapies. Additionally, its use in the synthesis of fragrances and perfumes is likely to increase, as its pleasant odor is becoming increasingly popular. It is also possible that acetophenone will be used in the development of new materials, such as biodegradable plastics and resins. Finally, acetophenone has potential applications in the field of nanotechnology, as its small size and unique properties make it an ideal candidate for the development of nanomaterials.

Synthesemethoden

Acetophenone can be synthesized through several different methods. The most common method is the Kolbe-Schmitt reaction, which takes place between sodium phenoxide and carbon dioxide. In this reaction, the sodium phenoxide is treated with carbon dioxide in the presence of sulfuric acid to form acetophenone and sodium sulfate. This reaction is an example of a substitution reaction, where the sodium phenoxide is replaced by carbon dioxide.

Another method of synthesizing acetophenone is the aldol condensation reaction. This reaction takes place between an aldehyde and a ketone in the presence of an acid catalyst. In this reaction, the aldehyde and the ketone react to form an α-hydroxy ketone, which is then hydrolyzed to form acetophenone.

Wissenschaftliche Forschungsanwendungen

Acetophenone is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a solvent for chromatography, and as a substrate in biochemical studies. It is also used in the synthesis of pharmaceuticals, fragrances, and perfumes.

Acetophenone has also been used in the study of enzyme kinetics. It is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The use of acetophenone as a substrate allows for the study of the enzyme’s kinetics, such as its rate of reaction and its affinity for the substrate.

Eigenschaften

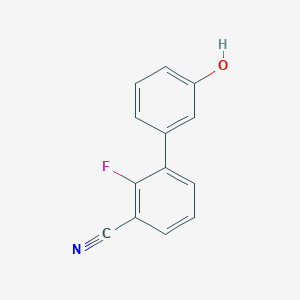

IUPAC Name |

1-[3-(2-hydroxyphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14(13)16/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJTUPSQLNFYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

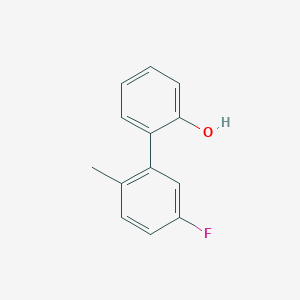

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683472 |

Source

|

| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21849-94-5 |

Source

|

| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.